2-Chloro-4-(methylthio)benzo[d]thiazole
CAS No.: 1706440-01-8
Cat. No.: VC2851057
Molecular Formula: C8H6ClNS2
Molecular Weight: 215.7 g/mol
* For research use only. Not for human or veterinary use.
![2-Chloro-4-(methylthio)benzo[d]thiazole - 1706440-01-8](/images/structure/VC2851057.png)
Specification
CAS No. | 1706440-01-8 |
---|---|
Molecular Formula | C8H6ClNS2 |
Molecular Weight | 215.7 g/mol |
IUPAC Name | 2-chloro-4-methylsulfanyl-1,3-benzothiazole |
Standard InChI | InChI=1S/C8H6ClNS2/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3 |
Standard InChI Key | DANGKSLAMORMIE-UHFFFAOYSA-N |
SMILES | CSC1=CC=CC2=C1N=C(S2)Cl |
Canonical SMILES | CSC1=CC=CC2=C1N=C(S2)Cl |
Introduction
Structural Characteristics and Physical Properties
Chemical Identity
2-Chloro-4-(methylthio)benzo[d]thiazole is a benzothiazole derivative with molecular formula C8H6ClNS2 and molecular weight of 215.7 g/mol. The compound features a fused ring system consisting of a benzene ring and a thiazole ring, with two key functional groups: a chlorine atom at the 2-position of the thiazole ring and a methylthio group at the 4-position of the benzene portion. This specific substitution pattern distinguishes it from similar compounds such as 2-Chloro-6-(methylthio)benzo[d]thiazole and 6-Chloro-2-(methylthio)benzo[d]thiazole, which have different positioning of the substituents.
Physical Characteristics
The compound typically exists as a solid at room temperature, with physical properties influenced by its heterocyclic structure and functional groups. The presence of the methylthio group contributes to its lipophilicity, while the chlorine atom and nitrogen in the thiazole ring introduce polarity. These structural features give the compound a balance of lipophilic and hydrophilic properties, which are significant for its biological activity and synthetic utility.
Spectroscopic Properties
Spectroscopic analysis of 2-Chloro-4-(methylthio)benzo[d]thiazole and related benzothiazole derivatives typically employs several complementary techniques:
Spectroscopic Technique | Characteristic Features | Typical Values |
---|---|---|
IR Spectroscopy | C-Cl stretching | 550-750 cm⁻¹ |
C=S stretching | 1050-1250 cm⁻¹ | |
¹H NMR | Aromatic protons | δ 6.5-8.5 ppm |
Methylthio group | δ 2.5-3.0 ppm | |
¹³C NMR | Thiazole carbon signals | δ 150-170 ppm |
Aromatic carbon signals | δ 110-140 ppm | |
Methylthio carbon | δ 15-20 ppm | |
Mass Spectrometry | Molecular ion peak | m/z 216 [M]⁺ |
These spectroscopic characteristics provide essential information for structural verification and purity assessment of the compound.
Synthetic Methodologies
General Synthetic Routes
Parameter | Optimization Strategy | Expected Outcome |
---|---|---|
Reaction Temperature | Controlled heating (60-80°C) | Improved yield, fewer side products |
Solvent Selection | Use of polar aprotic solvents (DMF, DMSO) | Enhanced solubility and reactivity |
Catalyst Selection | Lewis acids for electrophilic substitutions | Increased reaction rate |
Reaction Time | Extended periods for substitution reactions (12-24h) | Complete conversion |
Purification Method | Recrystallization or column chromatography | Higher purity product |
These optimization strategies are critical for achieving high yields and purity, particularly in larger-scale syntheses.
Chemical Reactivity Profile
Reactivity of Functional Groups
The reactivity of 2-Chloro-4-(methylthio)benzo[d]thiazole is largely determined by its two main functional groups: the chlorine atom at position 2 and the methylthio group at position 4. Each of these groups exhibits distinct reactivity patterns:
Chlorine at Position 2
The chlorine atom at the 2-position of the thiazole ring is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This makes it particularly susceptible to nucleophilic substitution reactions, allowing for diverse functionalization at this position. Common nucleophiles include amines, thiols, alcohols, and organometallic reagents.
Methylthio Group at Position 4
The methylthio group at position 4 can undergo various transformations:
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Oxidation to sulfoxide or sulfone derivatives, which can modulate the compound's reactivity and biological interactions
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Nucleophilic displacement reactions, particularly under strong basic or acidic conditions
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Demethylation to generate thiol functionality, enabling further derivatization
Major Reaction Types
The compound participates in several types of chemical reactions:
Reaction Type | Reactive Site | Typical Reagents | Products |
---|---|---|---|
Nucleophilic Substitution | C-2 position | Amines, alcohols, thiols | 2-substituted derivatives |
Oxidation | Methylthio group | H₂O₂, m-CPBA | Sulfoxide/sulfone derivatives |
Reduction | C=N bond | NaBH₄, LiAlH₄ | Reduced heterocyclic system |
Coupling Reactions | Aromatic ring | Pd catalysts, boronic acids | C-C bond formation products |
Electrophilic Substitution | Positions 5,6,7 | Acid chlorides, anhydrides | Ring-substituted products |
These reactions provide access to a diverse array of derivatives with potentially enhanced or modified properties for various applications.
Biological Activity and Applications
Antimicrobial Properties
2-Chloro-4-(methylthio)benzo[d]thiazole exhibits significant antimicrobial activity against various bacterial and fungal pathogens. The benzothiazole scaffold, combined with the specific substitution pattern of chlorine and methylthio groups, contributes to this biological activity. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA and multidrug-resistant E. coli.
The mechanism of antimicrobial action likely involves interference with microbial cell wall synthesis or disruption of key metabolic pathways. The lipophilic character imparted by the methylthio group enhances membrane permeability, facilitating cellular penetration and target engagement.
Antifungal Activity
The compound demonstrates considerable antifungal properties against various pathogenic fungi. This activity makes it valuable for agricultural applications as a potential fungicide for crop protection. The specific positioning of the methylthio group at position 4 appears to enhance the compound's interaction with fungal targets compared to related benzothiazole derivatives with different substitution patterns.
Biological Activity | Effectiveness | Potential Applications |
---|---|---|
Antimicrobial | Moderate to high against multiple bacterial strains | Development of new antibacterial agents |
Antifungal | Significant against pathogenic fungi | Agricultural fungicides, antifungal medications |
Anticancer | Promising cytotoxicity against specific cancer cell lines | Cancer therapy research, drug development |
Enzyme Inhibition | Variable depending on target enzyme | Therapeutic applications, biochemical tools |
Industrial Applications
Beyond its biological applications, 2-Chloro-4-(methylthio)benzo[d]thiazole serves as a valuable intermediate in organic synthesis. Its ability to undergo various transformations makes it useful for creating diverse chemical libraries for drug discovery and materials science. The compound's structural features also make it suitable for applications in the production of specialty dyes, agricultural chemicals, and other functional materials.
Structure-Activity Relationships
Effect of Substituent Positioning
The positioning of substituents on the benzothiazole scaffold significantly influences the compound's properties and biological activity. Comparing 2-Chloro-4-(methylthio)benzo[d]thiazole with related compounds such as 2-Chloro-6-(methylthio)benzo[d]thiazole and 6-Chloro-2-(methylthio)benzo[d]thiazole reveals important structure-activity relationships:
Compound | Substituent Positions | Distinctive Properties |
---|---|---|
2-Chloro-4-(methylthio)benzo[d]thiazole | Cl at position 2, SMe at position 4 | Enhanced reactivity for nucleophilic substitution, moderate lipophilicity |
2-Chloro-6-(methylthio)benzo[d]thiazole | Cl at position 2, SMe at position 6 | Different electronic distribution, altered biological interaction profile |
6-Chloro-2-(methylthio)benzo[d]thiazole | Cl at position 6, SMe at position 2 | Significantly different reactivity pattern, altered physical properties |
The positioning of the methylthio group at position 4 in the target compound creates a unique electronic environment that distinguishes it from its isomers and contributes to its specific biological and chemical properties .
Electronic and Steric Effects
The electronic effects of the substituents play a crucial role in determining the compound's reactivity and biological activity:
Analytical Methods and Characterization
Identification Techniques
Several analytical techniques are employed for the identification and characterization of 2-Chloro-4-(methylthio)benzo[d]thiazole:
Technique | Application | Key Parameters |
---|---|---|
HPLC | Purity determination, quantification | Retention time, peak area |
GC-MS | Structural confirmation, impurity profiling | Mass fragmentation pattern |
NMR Spectroscopy | Structural elucidation | Chemical shifts, coupling constants |
X-ray Crystallography | Absolute configuration determination | Crystal structure parameters |
Elemental Analysis | Composition verification | C, H, N, S percentages |
These techniques provide complementary information for comprehensive characterization of the compound .
Future Research Directions
Synthetic Innovations
Future research could focus on developing more efficient and environmentally friendly synthetic methods for 2-Chloro-4-(methylthio)benzo[d]thiazole:
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Green chemistry approaches minimizing waste and hazardous reagents
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Continuous flow synthesis for improved scalability and control
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Chemoenzymatic routes leveraging biocatalysis for improved selectivity
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Novel catalytic systems enabling milder reaction conditions and higher yields
Material Science Applications
The unique structural features of the compound may enable applications in materials science:
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Development of functional materials with specific electronic or optical properties
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Investigation of coordination chemistry with various metals for catalytic applications
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Exploration of self-assembly properties for supramolecular structures
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Incorporation into polymeric materials for specialty applications
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